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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of

1,2-Dibromo-4-ethylbenzene. Due to a scarcity of direct experimental data for this specific

compound, this document presents a compilation of computed thermodynamic values.

Furthermore, it details generalized, state-of-the-art experimental protocols for the determination

of key thermodynamic parameters applicable to halogenated aromatic compounds. These

methodologies, including bomb calorimetry, differential scanning calorimetry, and vapor

pressure measurement, offer a foundational framework for researchers seeking to perform

empirical studies. Additionally, this guide illustrates a representative metabolic pathway for

brominated benzenes, providing valuable context for drug development professionals on the

potential biotransformation of this class of compounds.

Introduction
1,2-Dibromo-4-ethylbenzene is a substituted aromatic hydrocarbon with potential applications

in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other

specialty chemicals. A thorough understanding of its thermodynamic properties is crucial for

process design, safety assessment, and predicting its environmental fate and biological

interactions. This guide aims to consolidate the available information and provide detailed

procedural insights for the scientific community.
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Physicochemical and Computed Thermodynamic
Properties
Direct experimental thermodynamic data for 1,2-Dibromo-4-ethylbenzene is not readily

available in the current body of scientific literature. However, computational models provide

valuable estimations for several key properties. The following tables summarize the basic

physicochemical information and computed thermodynamic parameters.

Table 1: General Physicochemical Properties of 1,2-Dibromo-4-ethylbenzene

Property Value Source

Molecular Formula C₈H₈Br₂ PubChem[1]

Molecular Weight 263.96 g/mol PubChem[1]

IUPAC Name 1,2-dibromo-4-ethylbenzene PubChem[1]

CAS Number 134940-69-5 PubChem[1]

Table 2: Computed Thermodynamic and Physical Properties of 1,2-Dibromo-4-ethylbenzene

Property Value Source

XLogP3 4.1 PubChem[1]

Hydrogen Bond Donor Count 0 PubChem[1]

Hydrogen Bond Acceptor

Count
0 PubChem[1]

Rotatable Bond Count 1 PubChem[1]

Exact Mass 261.89928 g/mol PubChem[1]

Monoisotopic Mass 261.89928 g/mol PubChem[1]

Topological Polar Surface Area 0 Å² PubChem[1]

Heavy Atom Count 10 PubChem[1]

Complexity 103 PubChem[1]
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Experimental Protocols for Thermodynamic
Property Determination
The following sections outline detailed, representative experimental protocols for determining

the key thermodynamic properties of halogenated aromatic compounds like 1,2-Dibromo-4-
ethylbenzene.

Determination of Enthalpy of Combustion via Bomb
Calorimetry
Objective: To measure the heat of combustion of a solid or liquid organic compound at constant

volume.

Methodology:

Sample Preparation:

A precisely weighed sample (typically 0.5 - 1.0 g) of the compound is pressed into a pellet.

A fuse wire of known length and composition is attached to the electrodes of the bomb,

making contact with the sample pellet.

Bomb Assembly and Pressurization:

A small, known amount of distilled water (typically 1 mL) is added to the bomb to saturate

the internal atmosphere and ensure condensation of any acidic products.

The bomb is sealed and purged with oxygen to remove atmospheric nitrogen.

The bomb is then filled with high-purity oxygen to a pressure of approximately 30 atm.

Calorimeter Setup:

The sealed bomb is placed in the calorimeter bucket containing a known mass of water.

The calorimeter is assembled, and the temperature of the water is allowed to equilibrate.

Combustion and Data Acquisition:
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The initial temperature is recorded.

The sample is ignited by passing an electric current through the fuse wire.

The temperature of the water in the calorimeter is recorded at regular intervals until a

maximum temperature is reached and the system begins to cool.

Analysis:

The heat capacity of the calorimeter system is determined by combusting a standard

substance with a known heat of combustion (e.g., benzoic acid).

The heat released by the combustion of the sample is calculated from the temperature rise

and the heat capacity of the calorimeter, with corrections made for the heat of combustion

of the fuse wire and the formation of any nitric acid.

The enthalpy of combustion is then calculated from the heat of combustion at constant

volume.

Determination of Heat Capacity and Phase Transitions
via Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in a material as a

function of temperature.

Methodology:

Sample Preparation:

A small, accurately weighed sample (typically 2-10 mg) is placed in an aluminum DSC

pan.

The pan is hermetically sealed. An empty, sealed pan is used as a reference.

Instrument Setup and Calibration:

The sample and reference pans are placed in the DSC cell.
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The instrument is purged with an inert gas (e.g., nitrogen) to provide a stable atmosphere.

The temperature and heat flow are calibrated using standard materials with known melting

points and enthalpies of fusion (e.g., indium).[2]

Measurement:

The sample is subjected to a controlled temperature program, typically involving heating

and cooling at a constant rate (e.g., 5-10 °C/min).

The differential heat flow between the sample and the reference is recorded as a function

of temperature.

Data Analysis:

Heat Capacity: The difference in heat flow between the sample and a baseline run is used

to calculate the specific heat capacity of the substance.

Phase Transitions: Endothermic peaks (e.g., melting, boiling) and exothermic peaks (e.g.,

crystallization) are integrated to determine the enthalpy of the transition. The onset

temperature of the peak is typically taken as the transition temperature.

Determination of Vapor Pressure
Objective: To measure the vapor pressure of a low-volatility compound as a function of

temperature.

Methodology (Transpiration Method):

Apparatus Setup:

A known mass of the sample is placed in a thermostated saturator cell.

A stream of an inert carrier gas (e.g., nitrogen or argon) is passed through the saturator at

a precisely controlled flow rate.

Saturation and Collection:
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The carrier gas becomes saturated with the vapor of the substance.

The saturated gas stream is then passed through a condenser or a trap (e.g., a cold trap

or an adsorbent tube) to collect the vaporized sample.

Quantification:

The amount of condensed or trapped substance is determined gravimetrically or by a

suitable analytical technique (e.g., gas chromatography).

Calculation:

The partial pressure of the substance (i.e., the vapor pressure) is calculated from the

amount of substance transported, the volume of the carrier gas, and the temperature,

assuming ideal gas behavior.

The experiment is repeated at several different temperatures to obtain the vapor pressure

as a function of temperature.

Enthalpy of Vaporization/Sublimation:

The enthalpy of vaporization (for a liquid) or sublimation (for a solid) can be determined

from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of

the absolute temperature (the Clausius-Clapeyron equation).

Representative Metabolic Pathway of Brominated
Benzenes
While specific metabolic pathways for 1,2-Dibromo-4-ethylbenzene are not documented, the

metabolism of bromobenzene has been studied and can serve as a relevant model. The

biotransformation of brominated aromatic compounds is of significant interest in drug

development and toxicology. The primary route of metabolism involves oxidation by

cytochrome P450 enzymes, followed by conjugation reactions.

The following diagram illustrates a plausible metabolic pathway for a generic brominated

benzene, leading to the formation of various metabolites. This pathway highlights the key
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enzymatic steps that could be relevant for 1,2-Dibromo-4-ethylbenzene. The metabolism of

bromobenzene is known to produce hepatotoxic and nephrotoxic metabolites.[3]

1,2-Dibromo-4-ethylbenzene Aren-epoxid

Cytochrom P450
(Oxidation)

Brom-ethylphenol

Spontane
Umlagerung

DihydrodiolEpoxidhydrolase

Glutathion-Konjugat

Glutathion-S-
Transferase (GST)

Catechol

Dihydrodiol-
Dehydrogenase

Mercaptursäure
(Ausscheidung)

Weitere
enzymatische Schritte

Click to download full resolution via product page

Caption: Plausible metabolic pathway of a brominated benzene.

Conclusion
This technical guide has synthesized the available computed thermodynamic data for 1,2-
Dibromo-4-ethylbenzene and provided detailed, generalized experimental protocols for the

determination of its key thermodynamic properties. While experimental data for this specific

molecule remains a research gap, the presented methodologies offer a robust framework for

future empirical investigations. The illustrative metabolic pathway provides valuable insights for

researchers in drug development and toxicology by highlighting potential biotransformation

routes for this class of compounds. Further experimental work is necessary to validate the

computed data and to elucidate the specific metabolic fate and biological activity of 1,2-
Dibromo-4-ethylbenzene.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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